molecular formula C27H23NO6 B11150831 (2S)-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

(2S)-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

Cat. No.: B11150831
M. Wt: 457.5 g/mol
InChI Key: DVBYJMDAOLXRQB-VWLOTQADSA-N
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Description

2-{2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID is a complex organic compound with a unique structure that includes a chromenyl group, a benzyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID typically involves multiple steps. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . This intermediate is then reacted with benzyl bromide and phenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, particularly at the benzyl and phenylacetic acid moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or binding affinity.

Mechanism of Action

The mechanism of action of 2-{2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID involves its interaction with molecular targets such as enzymes or receptors. The chromenyl group can participate in π-π interactions, while the amide and phenylacetic acid moieties can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID apart from similar compounds is its combination of a chromenyl group with a benzyl and phenylacetic acid moiety. This unique structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C27H23NO6

Molecular Weight

457.5 g/mol

IUPAC Name

(2S)-2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C27H23NO6/c1-17-21-13-12-20(15-23(21)34-27(32)22(17)14-18-8-4-2-5-9-18)33-16-24(29)28-25(26(30)31)19-10-6-3-7-11-19/h2-13,15,25H,14,16H2,1H3,(H,28,29)(H,30,31)/t25-/m0/s1

InChI Key

DVBYJMDAOLXRQB-VWLOTQADSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4

Origin of Product

United States

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